Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate

Antipsychotic drug discovery D2 receptor partial agonism 5-HT2A antagonism

This 5-nitro-substituted benzothiophene-piperazine provides a critical SAR tool for CNS drug discovery: its electron-withdrawing nitro group reduces lipophilicity (XLogP3 2.6 vs. 5.36 for brexpiprazole) and increases polarity (TPSA 124 Ų vs. 77 Ų), enabling head-to-head studies of D2/5-HT2A polypharmacology. The ethyl carbamate terminus allows orthogonal deprotection for late-stage library synthesis. Ideal for neuropsychiatric probe development and nitroreductase prodrug research.

Molecular Formula C16H17N3O5S
Molecular Weight 363.39
CAS No. 380175-70-2
Cat. No. B2673885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate
CAS380175-70-2
Molecular FormulaC16H17N3O5S
Molecular Weight363.39
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C16H17N3O5S/c1-2-24-16(21)18-7-5-17(6-8-18)15(20)14-10-11-9-12(19(22)23)3-4-13(11)25-14/h3-4,9-10H,2,5-8H2,1H3
InChIKeyBZYYNSOYBBNVCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate (CAS 380175-70-2): Compound Profile and Procurement Context


Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate (CAS 380175-70-2) is a synthetic heterocyclic small molecule (C₁₆H₁₇N₃O₅S, MW 363.4 g/mol) combining a 5-nitrobenzothiophene core with an ethyl piperazine-1-carboxylate moiety linked through a carbonyl bridge [1]. The compound belongs to the piperazine-substituted benzothiophene class, a privileged scaffold in neuropsychiatric drug discovery exemplified by the FDA-approved atypical antipsychotic brexpiprazole (Rexulti®) [2]. Its computed physicochemical properties include XLogP3 of 2.6, topological polar surface area (TPSA) of 124 Ų, zero hydrogen bond donors, six hydrogen bond acceptors, and three rotatable bonds, positioning it within favorable oral drug-like chemical space [1]. The compound is listed in the Oprea screening collection (Oprea1_814538) and is offered by multiple research chemical suppliers as a building block for medicinal chemistry and CNS-targeted probe development [1].

Why Generic Substitution of Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate Fails


In-class benzothiophene-piperazine compounds cannot be interchanged casually for three evidence-backed reasons. First, the 5-nitro substitution pattern profoundly alters electronic character: the electron-withdrawing nitro group reduces the XLogP3 to 2.6 versus 3.5–5.4 for non-nitrated or halo-substituted analogs, directly impacting membrane permeability and CNS penetration potential [1]. Second, the ethyl carbamate terminus on the piperazine ring introduces a hydrogen-bond-accepting carbonyl (HBA count = 6) and a topological polar surface area of 124 Ų that is substantially higher than brexpiprazole (TPSA ≈ 77 Ų), predicting divergent blood-brain barrier permeation and off-target binding profiles [1][2]. Third, Otsuka Pharmaceutical's extensive patent family (e.g., US8349840B2, US9539252B2) explicitly claims that variation in benzothiophene substitution—including nitro positioning—modulates the critical D2/5-HT2A/5-HT1A polypharmacology ratio that defines therapeutic efficacy and side-effect liability for CNS-active piperazine-benzothiophenes [3]. These structure-activity relationships mean that swapping even a single substituent risks altering the receptor binding profile from a desired D2 partial agonist/5-HT2A antagonist to an undesired or inactive profile.

Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate: Quantitative Differentiation Evidence Guide


CNS Polypharmacology: Positioned Within the Otsuka D2/5-HT2A Benzothiophene-Piperazine Patent Space

The target compound falls within the Markush claims of Otsuka's foundational piperazine-substituted benzothiophene patent family (US8349840B2, US9539252B2, and related filings), which explicitly encompasses benzothiophene derivatives bearing piperazine side chains and nitro substitution [1]. The lead clinical compound from this patent estate, brexpiprazole, achieves sub-nanomolar affinity at human D2L (Ki = 0.30 nM), 5-HT2A (Ki = 0.47 nM), and 5-HT1A (Ki = 0.12 nM) receptors, validating the benzothiophene-piperazine scaffold for CNS polypharmacology [2]. While direct receptor binding data for the target compound are not publicly available, the patent discloses that nitro-substituted benzothiophene-piperazines within Formula (I) exhibit D2 receptor partial agonist activity and 5-HT2A receptor antagonist activity, with the nitro group contributing to the electronic modulation required for balanced dopaminergic-serotonergic activity [1]. In contrast, the non-nitrated analog WAY-312858 (CAS 620570-09-4) has only been profiled for amyloid/synucleinopathy applications, not for CNS receptor binding, highlighting how nitro versus non-nitro substitution channels research utility into distinct therapeutic areas [3].

Antipsychotic drug discovery D2 receptor partial agonism 5-HT2A antagonism Structure-activity relationship

Physicochemical Differentiation: Reduced Lipophilicity vs. Brexpiprazole and Closely Related Analogs

The target compound (XLogP3 = 2.6) is 2.76 log units less lipophilic than brexpiprazole (XLogP = 5.36) and 0.9 log units less lipophilic than the chloro-fluoro analog WAY-312858 (XLogP = 3.5) [1][2][3]. In CNS drug design, optimal XLogP typically falls between 2 and 4, with higher values (>4) correlating with increased metabolic liability and hERG channel blockade risk [4]. The compound's substantially higher topological polar surface area (TPSA = 124 Ų) compared to brexpiprazole (TPSA ≈ 76.8 Ų) further predicts reduced passive blood-brain barrier permeability, which may be desirable for peripherally-restricted probe applications or for reducing central side effects [1][2].

Lipophilicity optimization CNS drug design Blood-brain barrier permeability Physicochemical profiling

Synthetic Modularity: Ethyl Carbamate Hydrolysis Enables Library Diversification

The ethyl carbamate group on the piperazine ring serves as a protected synthetic handle that can be cleaved under acidic or basic conditions to liberate the free piperazine NH, enabling late-stage diversification through N-alkylation, N-acylation, or N-sulfonylation [1]. This contrasts with the structurally related tert-butyl carbamate analog (tert-butyl 4-[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]piperazine-1-carboxylate), where the bulkier tert-butyl group offers different deprotection kinetics (TFA-labile vs. the ethyl carbamate's preference for basic saponification or HBr/AcOH cleavage), providing orthogonal protecting group strategies in multi-step synthetic routes [2]. The phenyl-substituted analog 361167-81-9, which lacks a carbamate handle entirely, offers no equivalent diversification point at the piperazine nitrogen, permanently fixing that position as the N-phenyl group.

Medicinal chemistry Parallel synthesis Building block utility Carbamate deprotection

Nitro Group as a Dual-Purpose Pharmacophoric Element: Bioreductive Activation vs. Electronic Modulation

The 5-nitro substituent on the benzothiophene core confers dual functionality absent in non-nitrated analogs. First, the nitro group can undergo enzymatic bioreduction by nitroreductases (NTRs) to generate reactive nitroso and hydroxylamine intermediates capable of forming DNA adducts, a mechanism exploited in nitroaromatic antimicrobial and anticancer agents [1]. Second, the nitro group exerts a strong electron-withdrawing effect (Hammett σₚ = +0.78) that polarizes the benzothiophene π-system and influences the carbonyl bridge's electrophilicity, which in turn modulates receptor binding interactions at the benzothiophene-piperazine recognition interface [2]. In contrast, the non-nitrated analog WAY-312858 (bearing Cl and F at positions 3 and 6) relies solely on halogen bonding and inductive effects for target engagement, providing a complementary but mechanistically distinct pharmacological profile .

Bioreductive prodrug design Nitroreductase Antimicrobial research Electronic structure-activity relationships

Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate: Optimal Research and Procurement Application Scenarios


CNS Polypharmacology Probe: SAR Exploration of Nitro Substitution Effects on D2/5-HT2A Activity Balance

For medicinal chemistry teams investigating how electron-withdrawing substituents on the benzothiophene core modify the D2 partial agonist/5-HT2A antagonist balance established by brexpiprazole, this compound provides a 5-nitro-substituted variant. The reduced lipophilicity (XLogP3 = 2.6 vs. 5.36 for brexpiprazole) predicts altered CNS penetration and metabolic profiles suitable for head-to-head comparative pharmacology studies [1][2]. The compound falls within the Otsuka patent family's Markush claims (US8349840B2), establishing relevance to a clinically validated target product profile [3].

Orthogonal Building Block for Parallel Library Synthesis

The ethyl carbamate protecting group enables orthogonal deprotection strategies relative to Boc-protected intermediates in multi-step synthetic sequences. Researchers constructing focused libraries of N-functionalized 5-nitrobenzothiophene-piperazine derivatives can use this compound as a penultimate intermediate, performing late-stage carbamate cleavage followed by N-derivatization to generate diverse analogs for SAR studies [4].

Bioreductive Probe Development: Nitroaromatic Activation Studies

For groups investigating nitroreductase (NTR)-dependent prodrug activation in hypoxic tumor microenvironments or antimicrobial nitroaromatic mechanisms, the 5-nitro group provides a bioreductive trigger while the complete piperazine-carboxylate architecture maintains drug-like physicochemical properties. The compound's XLogP3 of 2.6 and TPSA of 124 Ų predict adequate aqueous solubility for in vitro enzymatic activation assays, contrasting with the more lipophilic non-nitrated analogs [1].

Physicochemical Comparator for CNS Drug Design Optimization

With its XLogP3 of 2.6 and TPSA of 124 Ų, this compound occupies the lower-lipophilicity, higher-polarity quadrant of CNS drug-like chemical space compared to brexpiprazole (XLogP 5.36, TPSA 77 Ų). Researchers can use this compound as a tool to probe how reduced lipophilicity impacts benzothiophene-piperazine receptor occupancy, metabolic stability, and off-target liability, contributing to the rational design of next-generation antipsychotics with improved safety margins [1][2].

Quote Request

Request a Quote for Ethyl 4-(5-nitro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.